molecular formula C22H28N2O5S B501682 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine CAS No. 944775-76-2

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine

Katalognummer: B501682
CAS-Nummer: 944775-76-2
Molekulargewicht: 432.5g/mol
InChI-Schlüssel: LBRHZTGRQAJGLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine is a piperazine derivative characterized by a benzo[d][1,3]dioxole (methylenedioxybenzene) group attached to the piperazine nitrogen via a methylene linker and a sulfonyl group substituted with a 4-ethoxy-2,3-dimethylphenyl moiety. Its structural complexity and functional groups contribute to its physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethoxy-2,3-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-4-27-19-7-8-22(17(3)16(19)2)30(25,26)24-11-9-23(10-12-24)14-18-5-6-20-21(13-18)29-15-28-20/h5-8,13H,4,9-12,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRHZTGRQAJGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine typically involves multiple steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety:

    • Starting from catechol, the benzo[d][1,3]dioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.
  • Synthesis of the Piperazine Derivative:

    • The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
  • Sulfonylation Reaction:

    • The sulfonyl group is introduced by reacting the piperazine derivative with 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
  • Final Coupling:

    • The final compound is obtained by coupling the benzo[d][1,3]dioxole moiety with the sulfonylated piperazine derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Preliminary studies indicate that derivatives of this compound may exhibit anticonvulsant properties. For instance, related compounds like 1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea have shown significant protection against seizures in various animal models. These studies suggest that the compound may influence GABAergic neurotransmission, making it a candidate for developing treatments for epilepsy .

Antidepressant Effects

In addition to anticonvulsant activity, there is evidence suggesting that the compound may possess antidepressant properties. The aforementioned studies on related piperazine derivatives demonstrated satisfactory antidepressant activity alongside anticonvulsant effects without significant toxicity . This dual action could be beneficial for patients suffering from comorbid conditions of epilepsy and depression.

Enzyme Inhibition

The compound's unique structure allows it to interact with various enzymes. Initial investigations have highlighted its potential as an enzyme inhibitor, which could lead to therapeutic applications in treating conditions where enzyme regulation is crucial. The specific molecular targets are currently under investigation, with implications for drug development in various therapeutic areas.

Synthesis and Structural Analogues

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine typically involves multi-step procedures. The complexity of its synthesis reflects the intricate nature of its structure. Comparisons with structurally similar compounds reveal variations in biological activity and potential applications:

Compound NameStructureKey Differences
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylpiperazineContains a methyl group instead of the sulfonyl groupLess complex structure
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(phenylsulfonyl)piperazineContains a phenyl instead of an ethoxy-substituted aromatic systemDifferent electronic properties
4-(Ethoxyphenyl)sulfonamideLacks the benzo[d][1,3]dioxole moietySimpler structure with different reactivity

This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.

Study on Anticonvulsant Activity

A study focusing on the anticonvulsant properties of piperazine derivatives indicated that compounds similar to this compound exhibited significant protective effects against seizures induced by various agents in rodent models. This research highlights the potential for developing new therapeutic agents for epilepsy based on these findings .

Investigations into Antidepressant Effects

Further research has explored the antidepressant effects of related piperazine compounds. These studies suggest a mechanism involving serotonin modulation, which could provide insights into developing treatments for mood disorders alongside seizure management .

Wirkmechanismus

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the sulfonyl-substituted aryl group or the benzodioxole-containing piperazine moiety. Key comparisons are outlined below:

Variations in the Sulfonyl-Substituted Aryl Group

Compounds with alternative sulfonyl-linked aryl groups demonstrate distinct receptor-binding affinities and physicochemical properties:

Compound Name Substituent on Sulfonyl Group D2 Receptor Affinity (Ki, nM) 5-HT1A Affinity (Ki, nM) Melting Point (°C) Yield (%)
Target Compound 4-ethoxy-2,3-dimethylphenyl 3.0 3.3 N/A N/A
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine 3,4-difluorophenyl 8.1 (D2) 9.7 (5-HT1A) N/A 45%
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine 2,5-dimethoxyphenyl N/A N/A N/A Discontinued
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-chlorophenyl)sulfonyl)piperazine 4-chlorophenyl 5.4 (D2) 6.2 (5-HT1A) 176–177 78%

Key Findings :

  • Lipophilicity and Receptor Affinity : The 4-ethoxy-2,3-dimethylphenyl substituent in the target compound confers moderate lipophilicity, balancing D2 and 5-HT1A receptor interactions. In contrast, electron-withdrawing groups (e.g., 3,4-difluorophenyl) reduce lipophilicity and receptor affinity .
  • Substituent Size : Bulky substituents (e.g., 2,5-dimethoxyphenyl) may sterically hinder receptor binding, leading to reduced activity .
Variations in the Benzodioxole-Piperazine Moiety

Modifications to the benzodioxole or piperazine core significantly alter biological activity:

Compound Name Structural Variation D2 Receptor Affinity (Ki, nM) 5-HT6 Affinity (Ki, nM) Melting Point (°C) Yield (%)
Target Compound Benzo[d][1,3]dioxole + piperazine 3.0 N/A N/A N/A
1-(2,3-Dichlorophenyl)piperazine 2,3-Dichlorophenyl 1.2 0.8 169–170 67%
1-(Benzo[d]isothiazol-3-yl)piperazine Benzoisothiazole 2.4 2.1 176–177 55%
1-(3,4-Methylenedioxyphenyl)piperazine 3,4-Methylenedioxyphenyl 1.8 1.5 171–172 75%

Key Findings :

  • Lipophilic Groups Enhance Receptor Binding : The 2,3-dichlorophenyl analog exhibits higher D2 and 5-HT6 receptor affinities due to increased lipophilicity, which promotes membrane penetration and receptor interactions .
  • Electron-Deficient Heterocycles : Replacing benzodioxole with benzoisothiazole (a more electron-deficient system) reduces receptor affinity, likely due to decreased hydrogen-bonding capacity .
Pharmacological Profile vs. Clinical Candidates

Compared to advanced preclinical candidates, the target compound shows intermediate potency:

Compound Name D2 Affinity (Ki, nM) 5-HT1A Affinity (Ki, nM) 5-HT2A Affinity (Ki, nM)
Target Compound 3.0 3.3 3.6
Compound 6j (6-fluorobenzo[d]isoxazole-piperidine) 8.1 9.7 3.2
Elopiprazole (benzofuranyl-piperazine) 4.5 5.2 4.8

Key Findings :

  • Structural Flexibility : Piperazine derivatives with rigid heterocycles (e.g., benzofuran in Elopiprazole) exhibit enhanced selectivity but reduced synthetic accessibility .

Biologische Aktivität

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine, identified by CAS number 944775-76-2, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that incorporates a benzo[d][1,3]dioxole moiety and a piperazine ring, which are known to exhibit various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N2O5SC_{22}H_{28}N_{2}O_{5}S with a molecular weight of 432.5 g/mol. The structural components include:

  • Benzo[d][1,3]dioxole : Known for its antioxidant and antimicrobial properties.
  • Piperazine : Commonly associated with central nervous system effects and potential antipsychotic activity.
  • Ethoxy and Dimethylphenyl groups : These substituents may influence the compound's lipophilicity and receptor interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features often demonstrate antimicrobial properties. The presence of the benzo[d][1,3]dioxole moiety is particularly significant in enhancing the antibacterial efficacy against various pathogens. For example, studies have shown that derivatives of benzo[d][1,3]dioxole exhibit activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Antioxidant Activity

The antioxidant potential of compounds containing dioxole rings has been well-documented. The ability of this compound to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Preliminary studies suggest that this compound may interact with serotonin receptors, potentially influencing mood and anxiety disorders. The specific binding affinity and mechanism of action require further investigation through in vitro and in vivo studies .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of piperazine derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition at varying concentrations .
    • Another investigation focused on the structure-activity relationship (SAR) of related compounds, highlighting how modifications to the piperazine ring can enhance antimicrobial potency .
  • Antioxidant Properties :
    • Research demonstrated that benzo[d][1,3]dioxole derivatives possess strong antioxidant capabilities, measured using DPPH radical scavenging assays . This suggests that the compound could be beneficial in preventing oxidative damage in biological systems.
  • Neuropharmacological Studies :
    • An exploration into the effects of piperazine-based compounds on serotonin receptors revealed potential anxiolytic properties, indicating that further research could lead to therapeutic applications in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeReference SourceObserved Effects
Antimicrobial Significant inhibition against S. aureus and E. coli
Antioxidant Strong DPPH radical scavenging activity
Neuropharmacological Potential interaction with serotonin receptors

Q & A

Q. What are the established synthetic routes for preparing 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-ethoxy-2,3-dimethylphenyl)sulfonyl)piperazine, and what purification techniques are optimal?

The synthesis typically involves sequential functionalization of the piperazine core. For example:

  • Step 1: Alkylation of piperazine with 5-(bromomethyl)benzo[d][1,3]dioxole under reflux in anhydrous acetonitrile, using K₂CO₃ as a base .
  • Step 2: Sulfonylation of the secondary amine with 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine.
    Purification often employs normal-phase chromatography (e.g., silica gel with 10% methanol/0.1% ammonium hydroxide) to isolate intermediates, followed by recrystallization for final product purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR: To confirm substitution patterns on the piperazine ring and aromatic regions. Key signals include the methylene protons of the benzodioxole group (~δ 4.2–4.5 ppm) and sulfonyl-linked aromatic protons (~δ 7.2–7.8 ppm) .
  • HPLC-MS: For purity assessment and molecular ion verification (e.g., ESI+ mode to detect [M+H]⁺).
  • TLC (GF254): Monitored using UV visualization and iodine staining during synthesis .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and steric effects influencing this compound’s reactivity?

DFT studies on analogous sulfonamide-piperazine derivatives reveal:

  • Electron-withdrawing effects of the sulfonyl group reduce electron density on the piperazine nitrogen, impacting nucleophilic substitution kinetics .
  • Steric hindrance from the 4-ethoxy-2,3-dimethylphenyl group may limit accessibility to biological targets, which can be modeled via molecular docking simulations .
  • Frontier molecular orbital (FMO) analysis predicts HOMO-LUMO gaps, correlating with stability under oxidative conditions .

Q. How should researchers address contradictions in biological activity data across different assays?

Contradictions may arise from:

  • Assay conditions: Variations in pH (e.g., sulfonamide stability in acidic media) or solvent polarity (e.g., DMSO vs. aqueous buffers) .
  • Structural analogs: Compare activity of derivatives (e.g., replacing the ethoxy group with methoxy) to identify pharmacophore requirements .
  • Control experiments: Include reference compounds (e.g., known dopamine D3 ligands) to validate assay sensitivity .

Q. What strategies optimize the yield of the sulfonylation step while minimizing side reactions?

  • Temperature control: Maintain reaction at 0–5°C to suppress sulfonamide dimerization .
  • Stoichiometry: Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine intermediate to ensure complete conversion .
  • Workup: Quench excess sulfonyl chloride with aqueous NaHCO₃ to prevent hydrolysis byproduct formation .

Q. How does the benzodioxole moiety influence the compound’s metabolic stability in vitro?

  • Cytochrome P450 interactions: The methylenedioxy group in benzodioxole is prone to oxidative cleavage by CYP3A4, generating catechol intermediates. Assess stability via liver microsome assays with NADPH cofactors .
  • Comparative studies: Replace benzodioxole with a phenyl group to evaluate metabolic half-life differences .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Impurity profiling: Use HPLC-DAD with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect sulfonic acid byproducts or unreacted starting materials .
  • Limitations: Overlapping peaks from stereoisomers (e.g., due to piperazine chair conformers) may require chiral columns or 2D NMR for resolution .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Core modifications: Synthesize analogs with variations in the sulfonylaryl group (e.g., halogen substitution at the 4-position) .
  • Pharmacokinetic screening: Measure logP values (via shake-flask method) to correlate lipophilicity with membrane permeability .
  • Biological testing: Prioritize assays relevant to hypothesized targets (e.g., GPCR binding for CNS applications) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.